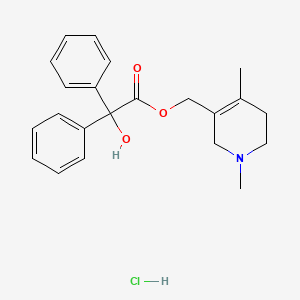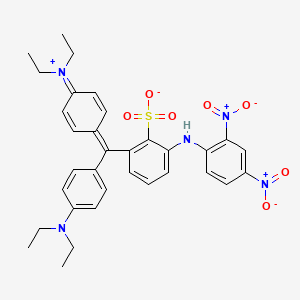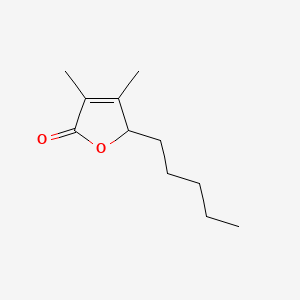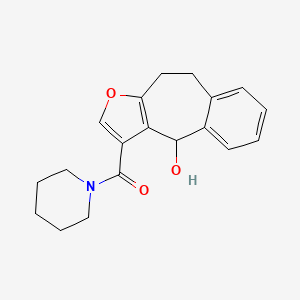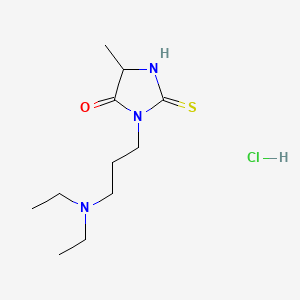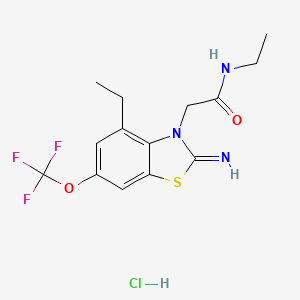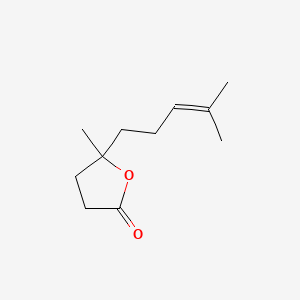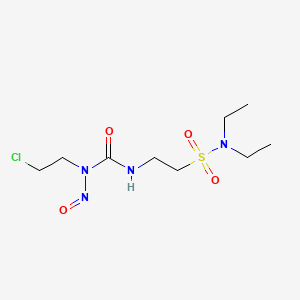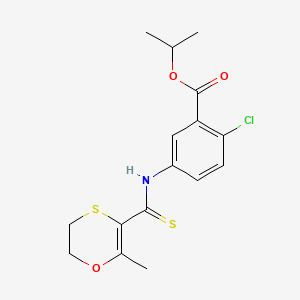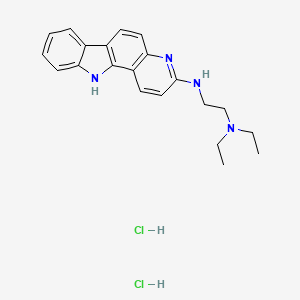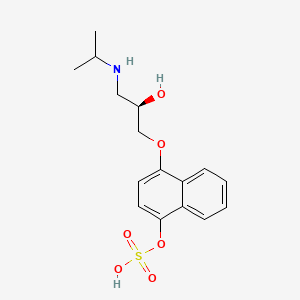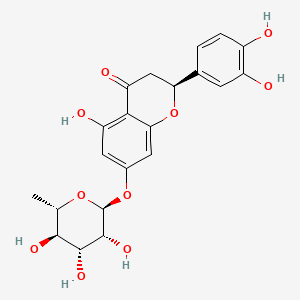
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes an imidazolidine ring, two phenyl groups, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, hydrochloride
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, sulfate
- 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, phosphate
Uniqueness
The uniqueness of 1-Imidazolidineacetamide, 2,5-dioxo-4,4-diphenyl-N-(2-(1-piperazinyl)ethyl)-, dihydrochloride lies in its specific structure, which includes the imidazolidine ring, phenyl groups, and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
118505-77-4 |
|---|---|
Molekularformel |
C23H29Cl2N5O3 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(2-piperazin-1-ylethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H27N5O3.2ClH/c29-20(25-13-16-27-14-11-24-12-15-27)17-28-21(30)23(26-22(28)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,24H,11-17H2,(H,25,29)(H,26,31);2*1H |
InChI-Schlüssel |
MNJDQNMUGAALQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


